molecular formula C22H27N3O3 B3813006 N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B3813006
M. Wt: 381.5 g/mol
InChI Key: PSFZDMMTJQNVHW-UHFFFAOYSA-N
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Description

Benzylacetamide is a type of organic compound that contains a benzyl group attached to an acetamide group . It’s a common structure in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of benzylacetamide derivatives often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The specific synthesis process for “N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide” would likely involve similar reactions, but the exact process would depend on the specific substituents and reaction conditions.


Molecular Structure Analysis

The molecular structure of benzylacetamide derivatives is characterized by a benzyl group attached to an acetamide group . The specific structure of “this compound” would include additional substituents, which would affect its physical and chemical properties.


Chemical Reactions Analysis

Benzylacetamide derivatives can undergo a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzylacetamide derivatives depend on their specific structure. For example, the molecular formula of benzylacetamide is C9H11NO, with an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .

Mechanism of Action

The mechanism of action of benzylacetamide derivatives would depend on their specific structure and the biological target. For example, some benzylacetamide derivatives have been found to have anti-inflammatory properties .

Properties

IUPAC Name

N-benzyl-2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-28-20-11-7-6-10-18(20)16-25-13-12-23-22(27)19(25)14-21(26)24-15-17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZDMMTJQNVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide
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